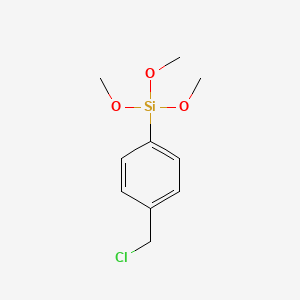

4-(Chloromethyl)phenyltrimethoxysilane

Description

Strategic Importance of Reactive Functional Groups in Silane (B1218182) Chemistry

The strategic importance of organosilanes is intrinsically linked to their dual functionality. A typical organosilane molecule possesses two distinct types of reactive groups. gelest.com The first is a hydrolyzable group, commonly an alkoxy group (like methoxy (B1213986) or ethoxy), which, upon hydrolysis, forms reactive silanol (B1196071) (Si-OH) groups. researchgate.net These silanols can then condense with hydroxyl groups on the surface of inorganic materials to form stable siloxane (Si-O-substrate) bonds. scbt.com

The second component is a non-hydrolyzable organofunctional group. gelest.com This organic moiety is what allows the silane to interact and chemically bond with an organic polymer matrix. The nature of this functional group—be it amino, epoxy, vinyl, or, in the case of the subject compound, a chloromethyl group—is selected based on its compatibility and reactivity with the specific polymer system being used. scbt.com This tailored reactivity is the key to achieving strong interfacial coupling and, consequently, to the performance enhancement of the composite material.

Overview of Research Paradigms Involving 4-(Chloromethyl)phenyltrimethoxysilane

This compound is a prime example of a bifunctional organosilane that has garnered significant interest in various research paradigms. Its molecular structure features a trimethoxysilyl group for inorganic surface reactivity and a chloromethylphenyl group that serves as a versatile reactive site for a range of organic transformations.

Key Properties of this compound:

| Property | Value |

| Molecular Formula | C₁₀H₁₅ClO₃Si |

| Molecular Weight | 246.76 g/mol |

| Boiling Point | 279.8 °C at 760 mmHg lookchem.com |

| Density | 1.11 g/cm³ lookchem.com |

| Refractive Index | 1.4965 lookchem.com |

| Flash Point | 103 °C lookchem.com |

| Solubility | Hydrolyzes in water lookchem.com |

Detailed research findings have highlighted its utility in several cutting-edge applications:

Surface Modification and Functionalization: Research has demonstrated the use of this compound (p-CMPTMS) in the surface modification of nanomaterials. For instance, it has been employed as a photoreactive silane coupling agent for creating self-heating materials from multi-walled carbon nanotube (MWCNT)-coated glass. nih.gov In this application, the trimethoxysilyl group anchors the molecule to the glass surface, while the chloromethyl group provides a reactive handle for further functionalization or polymerization.

Polymer Synthesis: The compound serves as a critical reagent in polymer synthesis, particularly in creating polymers with tailored end-groups. One notable application is in the synthesis of trimethoxysilane (B1233946) end-capped linear polystyrene. researchgate.net This is achieved through anionic polymerization of styrene, followed by end-capping with p-chloromethylphenyl trimethoxysilane (CMPTMS). researchgate.net The resulting polymer possesses a reactive silane terminus, enabling it to be grafted onto surfaces or cross-linked to form networks. researchgate.net

These research paradigms underscore the strategic importance of this compound as a versatile molecular building block in materials science, enabling the creation of novel materials with enhanced properties for a wide range of technological applications.

Structure

3D Structure

Properties

IUPAC Name |

[4-(chloromethyl)phenyl]-trimethoxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClO3Si/c1-12-15(13-2,14-3)10-6-4-9(8-11)5-7-10/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXOFHTCCTUEJQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C1=CC=C(C=C1)CCl)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066984 | |

| Record name | 4-(Chloromethyl)phenyltrimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24413-04-5 | |

| Record name | [p-(Chloromethyl)phenyl]trimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24413-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(chloromethyl)-4-(trimethoxysilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024413045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-(chloromethyl)-4-(trimethoxysilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(Chloromethyl)phenyltrimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)phenyltrimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Mechanistic Studies of 4 Chloromethyl Phenyltrimethoxysilane and Its Derivatives

Advanced Synthetic Methodologies for 4-(Chloromethyl)phenyltrimethoxysilane

The preparation of this compound can be approached through several synthetic routes, each with its own set of advantages and challenges. Key methodologies include esterification reactions, the introduction of the chloromethyl group via coupling reactions, and strategies to control the regioselectivity of the synthesis to obtain specific isomers.

Esterification Reactions and Optimization Strategies

A primary route for the synthesis of silane (B1218182) esters like this compound involves the esterification of the corresponding chlorosilane with an alcohol. In a typical procedure, (4-chloromethyl)phenyltrichlorosilane is reacted with methanol (B129727) to yield the desired trimethoxysilane (B1233946). google.com

The reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride byproduct formed during the reaction. google.com Optimization of this process focuses on maximizing the yield and purity of the final product while minimizing reaction times and the formation of side products. Key parameters for optimization include reaction temperature, the stoichiometry of the reactants, the choice of base, and the method of HCl removal.

A patented method describes the liquid-phase esterification of chloromethyltrichlorosilane with absolute methanol in a reaction tower. google.com The crude product is then neutralized with triethylamine, filtered, and rectified to obtain high-purity chloromethyl trimethoxysilane. This continuous process is reported to achieve yields of 96-98% and product content of up to 98% or more. google.com The traditional batch process, in contrast, often involves longer reaction times and can lead to the accumulation of HCl, which may cause side reactions and lower yields. google.com

Table 1: Comparison of Synthetic Methods for Chloromethyl-functionalized Silanes

| Method | Precursors | Catalyst/Reagent | Key Features | Reported Yield | Reference |

| Esterification | Chloromethyltrichlorosilane, Methanol | Triethylamine | Continuous liquid-phase reaction, high purity | 96-98% | google.com |

| Grignard Reaction | p-Chlorobenzyl chloride, Tetraalkoxysilane | Magnesium, Catalyst (e.g., CuCN) | Formation of a C-Si bond, requires anhydrous conditions | Yields can be variable and require optimization | nih.gov |

| Blanc Chloromethylation | Phenyltrimethoxysilane (B147435), Formaldehyde (B43269), HCl | Lewis Acid (e.g., ZnCl2) | Direct introduction of the chloromethyl group, regioselectivity can be an issue | Not specifically reported for this substrate | scilit.com |

This table provides a summary of potential and reported synthetic methods. Yields are indicative and can vary based on specific reaction conditions.

Coupling Reactions for Chloromethyl Group Introduction

An alternative approach to constructing this compound involves the formation of the silicon-carbon bond through a coupling reaction. The Grignard reaction is a powerful tool for this purpose. In this method, a Grignard reagent is prepared from a suitable aryl halide and then reacted with a silicon electrophile.

For the synthesis of this compound, one could envision the reaction of a Grignard reagent derived from p-chlorobenzyl chloride with a tetraalkoxysilane, such as tetramethoxysilane. However, the preparation of Grignard reagents from benzyl (B1604629) halides can be challenging due to the high reactivity of the benzylic position, which can lead to side reactions like Wurtz coupling. nih.gov

The use of catalysts, such as copper(I) cyanide (CuCN), has been shown to improve the efficiency of coupling reactions between Grignard reagents and organic halides. nih.gov While not specifically detailed for the synthesis of this compound, these catalytic systems offer a promising avenue for exploration. The reaction of p-chlorophenylmagnesium chloride with trichlorosilane (B8805176) has also been explored, which could be a precursor route.

Regioselectivity Control in Isomer Synthesis

The synthesis of (chloromethyl)phenyltrimethoxysilane can potentially yield three different positional isomers: ortho, meta, and para. Controlling the regioselectivity of the synthesis is crucial for obtaining the desired isomer, which is most commonly the para-isomer (this compound) for many applications due to its linear structure and predictable reactivity. scilit.comcymitquimica.com

When the chloromethyl group is introduced onto the aromatic ring via electrophilic aromatic substitution, such as in the Blanc chloromethylation (reaction of an aromatic compound with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst), the directing effects of the trimethoxysilyl group become critical. scilit.com The silyl (B83357) group is generally considered to be an ortho, para-director, but the steric bulk of the trimethoxysilyl group may favor para-substitution.

Strategies to control regioselectivity can include the choice of catalyst, solvent, and reaction temperature. For instance, in the chloromethylation of other aromatic compounds, the use of specific catalysts and reaction conditions has been shown to influence the isomer distribution. scilit.com However, detailed studies on the regioselective chloromethylation of phenyltrimethoxysilane are not widely available in the public domain. An alternative approach to ensure regioselectivity is to start with a precursor that already has the desired substitution pattern, such as p-chlorobenzyl chloride for a Grignard-based synthesis.

Reaction Chemistry of the Chloromethyl Group

The chloromethyl group in this compound is a versatile functional handle that can undergo a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Nucleophilic Substitution Reactions with Varied Nucleophiles (e.g., amines, thiols, azoles)

The benzylic chloride of this compound is susceptible to nucleophilic attack, making it an excellent substrate for S_N2 reactions. This allows for the facile introduction of various functional groups.

Amines: The reaction with primary and secondary amines leads to the formation of the corresponding aminomethylphenyltrimethoxysilane derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid formed. The resulting amino-functionalized silanes are valuable as adhesion promoters and for surface modification.

Thiols: Similarly, reaction with thiols or thiophenols in the presence of a base yields thioether derivatives. These sulfur-containing organosilanes can have applications in areas such as heavy metal scavenging and the preparation of functionalized nanoparticles.

Azoles: The chloromethyl group can react with nitrogen-containing heterocycles like triazoles to form N-substituted derivatives. For example, 1,2,3-triazoles can be synthesized via a copper-catalyzed azide-alkyne cycloaddition (click chemistry) where the azide (B81097) is generated from the chloromethyl group, or by direct alkylation of a pre-formed triazole ring. lookchem.com These triazole-containing silanes are of interest for their potential applications in medicinal chemistry and materials science. researchgate.netchemspider.com

Table 2: Examples of Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Product Type | Potential Application |

| Primary Amine | Butylamine | N-Butylaminomethylphenyltrimethoxysilane | Adhesion promoter |

| Secondary Amine | Diethylamine | N,N-Diethylaminomethylphenyltrimethoxysilane | Surface modification |

| Thiol | Ethanethiol | Ethylthiomethylphenyltrimethoxysilane | Metal scavenging |

| Thiophenol | Thiophenol | Phenylthiomethylphenyltrimethoxysilane | Functionalized nanoparticles |

| Azole | 1,2,4-Triazole | (1,2,4-Triazol-1-yl)methylphenyltrimethoxysilane | Biologically active materials |

This table illustrates the versatility of the chloromethyl group in reacting with various nucleophiles to form a diverse range of derivatives.

Functional Group Transformations and Derivatization

Beyond simple nucleophilic substitution, the chloromethyl group can be converted into a variety of other functional groups, further expanding the synthetic utility of this compound.

For instance, the chloromethyl group can be oxidized to an aldehyde (formyl) group, which can then participate in a wide range of subsequent reactions such as reductive amination, Wittig reactions, and the formation of imines and oximes. Another important transformation is the conversion of the chloromethyl group to a phosphonium (B103445) salt by reaction with a phosphine (B1218219), such as triphenylphosphine. These phosphonium salts are key intermediates in the Wittig reaction for the formation of alkenes.

Furthermore, the chlorine atom can be replaced by other halogens (e.g., iodine via the Finkelstein reaction) to modulate the reactivity of the benzylic position. The introduction of a cyano group through reaction with a cyanide salt provides a precursor for the synthesis of carboxylic acids, amides, and amines after hydrolysis or reduction.

These transformations, coupled with the reactivity of the trimethoxysilyl group, make this compound a highly valuable and versatile platform for the synthesis of complex organosilicon compounds with tailored properties and functionalities.

Reactivity in Cross-Coupling Reactions (e.g., Hiyama, Suzuki-Miyaura)

The reactivity of this compound in cross-coupling reactions is dictated by its two primary functional groups: the trimethoxysilyl group attached to the phenyl ring and the chloromethyl substituent. While specific studies on the Hiyama and Suzuki-Miyaura coupling of this compound are not extensively documented in the literature, its reactivity can be inferred from the behavior of related compounds, such as phenyltrimethoxysilane and benzyl chlorides.

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between organosilanes and organic halides. bohrium.com The reaction is a powerful tool for the formation of carbon-carbon bonds and offers advantages over other methods like the Suzuki-Miyaura or Stille couplings due to the low toxicity of organosilicon reagents. researchgate.net The key to the Hiyama coupling is the activation of the silicon-carbon bond, which is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base. bohrium.com This activation leads to the formation of a pentavalent silicate, which is more reactive in the transmetalation step of the catalytic cycle. bohrium.com

For phenyltrimethoxysilane, a close analog of this compound, the Hiyama coupling has been successfully employed to form biaryl compounds. For instance, the palladium chloride-catalyzed Hiyama coupling of phenyltrimethoxysilane with various aryl halides has been shown to proceed in good yields. researchgate.net The reaction tolerates a wide range of functional groups on the aryl halide, including electron-donating and electron-withdrawing groups. researchgate.net The presence of the chloromethyl group on the phenyl ring of this compound is expected to influence the electronic properties of the arylsilane, which in turn can affect the rate and efficiency of the Hiyama coupling.

The Suzuki-Miyaura coupling is another palladium-catalyzed reaction that couples organoboron compounds with organic halides or triflates. researchgate.netscispace.com The catalytic cycle involves the oxidative addition of the palladium catalyst to the organic halide, followed by transmetalation with the organoboron compound and reductive elimination to yield the coupled product. researchgate.net While the trimethoxysilyl group of this compound is not the typical coupling partner in a Suzuki-Miyaura reaction, the chloromethyl group, being a benzylic chloride, could potentially participate in such couplings. However, the Suzuki-Miyaura coupling of benzyl chlorides can sometimes be challenging.

It is also plausible that under certain cross-coupling conditions, the chloromethyl group of this compound could undergo coupling reactions. Nickel-catalyzed cross-electrophile coupling reactions have been developed for unactivated alkyl chlorides, demonstrating the potential for C(sp³)–C(sp²) bond formation. gelest.comncsu.edu

The following table summarizes the general conditions for Hiyama coupling of a related arylsilane:

| Catalyst System | Organosilane | Coupling Partner | Activator | Solvent | Yield | Reference |

| PdCl₂ | Phenyltrimethoxysilane | 4-Bromoanisole | TBAF·3H₂O | Toluene (B28343) | High | researchgate.net |

| Pd(OAc)₂ / XPhos | Phenyltrifluorosilane | 4-Chloroanisole | TBAF | t-BuOH | 71% | mdpi.com |

Table 1: Examples of Hiyama Coupling Conditions for Arylsilanes

Hydrolysis and Condensation Mechanisms of Trimethoxysilane Moiety

The trimethoxysilane moiety of this compound is susceptible to hydrolysis and condensation reactions, which are fundamental to the formation of polysiloxane networks and for the application of this compound as a coupling agent or surface modifier.

The hydrolysis of alkoxysilanes, such as the trimethoxysilane group in this compound, is the initial step in the formation of siloxane bonds. This reaction involves the cleavage of the silicon-oxygen bond of the alkoxy group by water to form a silanol (B1196071) (Si-OH) and an alcohol. bohrium.com The hydrolysis of trialkoxysilanes proceeds in a stepwise manner, with each of the three alkoxy groups being sequentially replaced by a hydroxyl group.

The kinetics of hydrolysis are influenced by several factors, including pH, catalyst, solvent, and the nature of the organic substituent on the silicon atom. bohrium.com The hydrolysis can be catalyzed by both acids and bases. bohrium.com Under acidic conditions, the reaction is thought to proceed via the protonation of the alkoxy oxygen, making the silicon atom more susceptible to nucleophilic attack by water. In basic catalysis, the hydroxide (B78521) ion directly attacks the silicon atom.

The rate of hydrolysis is also dependent on the steric bulk of the alkoxy groups, with methoxy (B1213986) groups hydrolyzing faster than ethoxy groups. gelest.com The organic substituent on the silicon atom also plays a role; electron-withdrawing groups can increase the rate of hydrolysis by making the silicon atom more electrophilic. The 4-(chloromethyl)phenyl group is expected to have an electron-withdrawing effect, which could potentially accelerate the hydrolysis of the trimethoxysilane moiety compared to unsubstituted phenyltrimethoxysilane.

Studies on the hydrolysis of various organotrialkoxysilanes have shown that the rate constants for the hydrolysis of the first, second, and third alkoxy groups are different. nih.gov

Following hydrolysis, the resulting silanols can undergo condensation reactions to form siloxane bonds (Si-O-Si), leading to the formation of oligomers and eventually a cross-linked polysiloxane network. mdpi.com Condensation can occur between two silanols (releasing water) or between a silanol and an unhydrolyzed alkoxysilane (releasing alcohol).

The formation of the siloxane network is a complex process involving competing hydrolysis and condensation reactions. The structure of the resulting network is influenced by the reaction conditions. For example, at low pH, the rate of hydrolysis is typically faster than the rate of condensation, leading to more open, less-branched structures. Conversely, at higher pH, condensation is faster, which can result in more compact, highly branched, or even particulate structures.

The temperature also plays a significant role in the network formation. Higher temperatures generally accelerate both hydrolysis and condensation rates, leading to a more rapid formation of a dense siloxane network. mdpi.com The presence of the bulky 4-(chloromethyl)phenyl group can sterically hinder the condensation process, potentially leading to a more ordered or porous network structure compared to smaller alkyl-substituted silanes.

The choice of catalyst has a profound effect on the condensation behavior of alkoxysilanes. researchgate.net As with hydrolysis, condensation can be catalyzed by both acids and bases. The catalyst not only affects the rate of condensation but can also influence the structure of the final polysiloxane network.

For example, base catalysts, such as amines or hydroxides, tend to promote the formation of more highly condensed and cross-linked networks. researchgate.net Acid catalysts, on the other hand, can favor the formation of more linear or less branched polymers, especially when the water-to-silane ratio is low. The specific catalyst used can also lead to different product characteristics, such as viscosity. researchgate.net The catalytic conditions can be tuned to control the molecular weight and architecture of the resulting polysiloxane.

The following table summarizes the effect of different catalysts on the condensation of a siloxane system:

| Catalyst | Effect on Product Viscosity | Reference |

| Cation Exchange Resin | No significant change | researchgate.net |

| Titanate Butyl Ester (TBOT) | No significant change | researchgate.net |

| NS01 | Increase from 50 mPa·s to 500 mPa·s | researchgate.net |

| Tetramethylammonium Hydroxide (TMAH) | Increase from 50 mPa·s to 2000 mPa·s | researchgate.net |

Table 2: Influence of Catalysts on Condensation

Computational and Theoretical Investigations of Reaction Pathways

Computational and theoretical methods, such as density functional theory (DFT), are powerful tools for investigating the reaction pathways and mechanisms of organosilane reactions at the molecular level. ncsu.edu While specific computational studies on this compound are not widely available, the principles and methodologies can be applied to understand its reactivity.

Theoretical studies can provide insights into the energetics of hydrolysis and condensation reactions, including the calculation of activation barriers for different reaction steps. ncsu.edu This information can help to elucidate the reaction mechanism and predict the most favorable reaction pathways under different conditions. For example, DFT calculations can be used to model the transition states of hydrolysis and condensation reactions, providing a detailed picture of the bond-breaking and bond-forming processes.

Furthermore, computational methods can be used to study the interaction of silanes and their hydrolysis products with surfaces. ncsu.edu This is particularly relevant for understanding the performance of this compound as a coupling agent, where it is designed to bridge an inorganic substrate and an organic polymer. Theoretical calculations can help to determine the preferred orientation of the silane on the surface and the energetics of the covalent bond formation between the silanol and the substrate.

For instance, studies on the silylation of cellulose (B213188) with methyltriethoxysilane have used DFT to analyze the reaction activity centers and investigate the grafting and condensation reaction mechanisms on the cellulose surface. ncsu.edu Such studies can reveal which hydrolysis products are most reactive and whether the silylation process follows a monolayer or multilayer coating mechanism. ncsu.edu Similar computational approaches could be applied to this compound to understand its interaction with various substrates and to optimize its application as a surface modifier.

Surface Engineering and Interfacial Phenomena Through 4 Chloromethyl Phenyltrimethoxysilane

Fundamental Principles of Silane (B1218182) Grafting on Inorganic Substrates

The surface modification of inorganic materials with organofunctional silanes, such as 4-(chloromethyl)phenyltrimethoxysilane, is a cornerstone of advanced materials science. This process hinges on the unique bifunctional nature of the silane molecule, which allows it to act as a molecular bridge between inorganic substrates and organic materials. The following sections delve into the fundamental mechanisms that govern the grafting of these silanes onto various surfaces.

Adsorption and Chemisorption Mechanisms on Metal Oxides and Siliceous Surfaces

The initial step in the surface modification process involves the adsorption of the silane from a solution onto the substrate. This can occur through physisorption, driven by weaker van der Waals forces, or more importantly, through chemisorption, which involves the formation of stronger, direct chemical bonds. For silane grafting to be effective and durable, chemisorption is the desired pathway.

The surface of metal oxides and siliceous materials like silica (B1680970) and glass is typically populated with hydroxyl (-OH) groups, especially after appropriate surface activation. These surface hydroxyl groups are the primary reaction sites for silane molecules. The process generally follows these steps:

Hydrolysis: The methoxy (B1213986) groups (-OCH3) of this compound react with water molecules present in the solvent or adsorbed on the substrate surface. This hydrolysis reaction replaces the methoxy groups with hydroxyl groups, forming silanetriols (R-Si(OH)3) and releasing methanol (B129727) as a byproduct. The rate of hydrolysis can be influenced by factors such as pH and the presence of catalysts. researchgate.netafinitica.comncsu.edu Acidic conditions are often employed to promote the formation of hydrolyzed silane molecules while slowing down the subsequent condensation reactions. researchgate.net

Condensation and Adsorption: The newly formed silanetriols can then interact with the surface hydroxyl groups of the substrate. This can occur through two primary mechanisms:

Direct Condensation with Surface Hydroxyls: A silanol (B1196071) group on the hydrolyzed silane molecule can condense with a hydroxyl group on the substrate surface, forming a stable, covalent siloxane bond (Si-O-Si) and releasing a water molecule.

Hydrogen Bonding: Initially, the silanetriols may form hydrogen bonds with the surface hydroxyl groups. This serves as a precursor to the formation of covalent bonds and helps to organize the silane molecules at the interface.

The competition between hydrolysis and condensation is a critical factor. researchgate.net While hydrolysis is necessary to activate the silane, premature self-condensation of the silanetriols in solution can lead to the formation of oligomers or larger polysiloxane networks. ncsu.eduscispace.com These larger structures may have reduced reactivity towards the surface and can lead to a less uniform and poorly adhered film.

Formation of Covalent Siloxane Bonds at Interfaces

The hallmark of silane grafting is the formation of a robust and stable interface through the creation of covalent siloxane (Si-O-Substrate) bonds. This process, which follows the initial hydrolysis and adsorption steps, is essentially a condensation reaction.

Once the hydrolyzed this compound molecules are in close proximity to the substrate surface, the silanol groups (Si-OH) react with the surface hydroxyl groups (M-OH, where M is Si, Ti, Al, Fe, etc.). This condensation reaction results in the formation of a covalent M-O-Si linkage and the elimination of a water molecule.

In addition to bonding with the substrate, the silanol groups of adjacent grafted silane molecules can also undergo intermolecular condensation. This lateral cross-linking creates a highly networked, two-dimensional polysiloxane layer on the substrate surface. This network structure enhances the stability and durability of the functional coating.

The extent of covalent bond formation and the structure of the resulting silane layer are influenced by several factors:

Reaction Conditions: Temperature, reaction time, and the concentration of the silane solution play a significant role.

Substrate Surface: The density and reactivity of the surface hydroxyl groups are crucial.

Solvent System: The choice of solvent can affect the hydrolysis and condensation rates, as well as the solubility of the silane and its byproducts. uah.edu

The final grafted layer consists of this compound molecules anchored to the surface through strong siloxane bonds, with the chloromethylphenyl group oriented away from the substrate, ready for subsequent functionalization or interaction with a polymer matrix.

Surface Functionalization Strategies using this compound

The reactive chloromethyl group and the surface-active trimethoxysilyl group of this compound make it a versatile molecule for the functionalization of a wide array of materials. This section explores its application in modifying various substrates.

Modification of Silica and Glass Substrates

Silica (SiO2) and glass are ideal substrates for silanization due to their surfaces being rich in silanol (Si-OH) groups, which are prime targets for reaction with hydrolyzed this compound. uah.eduresearchgate.net The functionalization process typically involves immersing the substrate in a solution of the silane, often in an organic solvent like toluene (B28343) or ethanol, sometimes with the addition of a small amount of water to facilitate hydrolysis. uah.eduuah.edu

The trimethoxysilyl end of the molecule covalently bonds to the silica or glass surface, forming a durable self-assembled monolayer (SAM). uah.edu This process effectively transforms the hydrophilic character of the native oxide surface into a hydrophobic and organo-reactive surface, characterized by the outward-projecting chloromethylphenyl groups.

Table 1: Research Findings on Silica and Glass Modification

| Substrate | Silane Used | Key Findings | Reference |

|---|---|---|---|

| Silica Nanoparticles | Phenyltrimethoxysilane (B147435) (related compound) | Successful substitution of surface silanol groups with phenyl groups, leading to altered surface properties and improved dispersion in organic solvents. | researchgate.net |

| Glass | Chlorotrimethylsilane (related compound) | Surface coverage increases with silane concentration in the solution. | uah.edu |

| Glass-based substrates | Aminopropyltriethoxysilane (related compound) | Effective for immobilizing biomolecules due to the introduction of amine functional groups. | uah.edu |

The chloromethyl group (-CH2Cl) serves as a reactive site for a variety of subsequent chemical transformations. It can readily undergo nucleophilic substitution reactions, allowing for the attachment of a wide range of molecules, including polymers, dyes, and biomolecules. This makes this compound a valuable coupling agent for applications such as high-throughput peptide synthesis and in the fabrication of printed circuit boards. cymitquimica.com

Functionalization of Carbon-Based Nanomaterials (e.g., Carbon Microspheres, Carbon Nanotubes)

The surfaces of carbon-based nanomaterials like carbon nanotubes (CNTs) and carbon microspheres often lack the high density of hydroxyl groups found on siliceous materials. Therefore, a surface pre-treatment step is frequently necessary to introduce these reactive sites. This is commonly achieved through oxidation with strong acids (e.g., a mixture of sulfuric and nitric acid), which generates carboxylic acid (-COOH) and hydroxyl (-OH) groups on the carbon surface.

Once activated, these carbon nanomaterials can be functionalized with this compound. The trimethoxysilyl groups react with the surface hydroxyls, anchoring the silane to the nanomaterial. This modification serves several purposes:

Improved Dispersion: The grafted phenyl groups can enhance the compatibility of the carbon nanomaterials with organic solvents and polymer matrices, preventing agglomeration and leading to better dispersion.

Enhanced Interfacial Adhesion: In polymer composites, the silane layer can improve the stress transfer from the polymer matrix to the carbon reinforcement, leading to enhanced mechanical properties.

Introduction of Reactive Sites: The chloromethyl groups provide a handle for further chemical modification, allowing the carbon nanomaterials to be used as supports for catalysts, sensors, or in targeted drug delivery systems.

Research on related silane functionalization of multi-walled carbon nanotubes (MWCNTs) has shown that such modifications can improve the compatibility with polymer matrices like polyethylene (B3416737). researchgate.net

Surface Treatment of Metal and Metal Oxide Nanoparticles (e.g., TiO2, Fe3O4, Al, Ti)

The surfaces of many metal and metal oxide nanoparticles, including titanium dioxide (TiO2), iron oxide (Fe3O4), aluminum (Al), and titanium (Ti), are naturally covered with a layer of native oxides containing hydroxyl groups. researchgate.netmdpi.comresearchgate.netgoogle.comgoogle.commdpi.com This makes them amenable to surface modification with this compound using procedures similar to those for silica.

The grafting of this compound onto these nanoparticles can impart a range of desirable properties:

Stability and Dispersibility: The organic shell provided by the silane can prevent the nanoparticles from aggregating, which is a common challenge, especially in liquid dispersions and polymer composites. researchgate.netnih.gov

Corrosion Resistance: For metal surfaces like aluminum and titanium, the dense, cross-linked silane layer can act as a barrier against corrosive agents. researchgate.net

Adhesion Promotion: The silane layer can serve as an effective adhesion promoter between the metal or metal oxide substrate and subsequent organic coatings or adhesives. google.comgelest.com

Bio-functionalization: In the case of magnetic nanoparticles like Fe3O4, the chloromethyl groups can be used to attach targeting ligands or therapeutic agents for biomedical applications. Studies with the related (3-Chloropropyl)trimethoxysilane on Fe3O4 nanoparticles have demonstrated the potential for creating novel anti-cancer agents. nih.gov

Table 2: Research Findings on Metal and Metal Oxide Nanoparticle Functionalization

| Nanoparticle | Silane Used | Key Findings | Reference |

|---|---|---|---|

| TiO2 | Phenyltrimethoxysilane (related compound) | Anchoring of the silane onto the nanoparticle surface effectively inhibited charge recombination in dye-sensitized solar cells. | researchgate.net |

| Fe3O4 | (3-Aminopropyl)triethoxysilane & (3-mercaptopropyl)trimethoxysilane (B106455) (related compounds) | Successful functionalization was achieved both directly and with an intermediate silica coating, enabling further reactions. | mdpi.comsemanticscholar.orgresearchgate.net |

| Fe3O4 | Two different silane coupling agents | The use of two silanes resulted in complete coating and functionalization without altering the superparamagnetism of the nanoparticles. | mdpi.com |

| TiO2 | 3-Aminopropyltrimethoxysilane & 3-Isocyanatopropyltrimethoxysilane (related compounds) | Organic functional groups were successfully grafted onto the TiO2 surface through Ti-O-Si bonds. | researchgate.net |

| Aluminum | Bis-[trimethoxysilylpropyl]amine and vinyltriacetoxysilane (B1195284) (related compounds) | Silane mixtures were evaluated as a replacement for chromating processes for corrosion protection. | researchgate.net |

The versatility of this compound in modifying these diverse inorganic substrates underscores its importance as a tool in surface engineering and the development of advanced composite materials.

Fabrication of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly organized molecular layers that spontaneously form on solid surfaces. The formation of SAMs using organosilanes like this compound is a cornerstone of surface engineering, allowing for precise control over the chemical and physical properties of substrates at the nanoscale. These molecules are designed with a head group that has a specific affinity for the substrate, a tail group that defines the surface properties, and a functional group that can be used for further chemical modifications.

Formation and Ordering of Monolayer Structures

The formation of a this compound SAM on a hydroxylated surface, such as the native oxide layer of silicon (Si/SiO₂), is a multi-step process. The initial and crucial step is the hydrolysis of the methoxy groups (-OCH₃) on the silane head in the presence of trace amounts of water, converting them into reactive silanol groups (-Si-OH). mdpi.com These silanols then condense with the hydroxyl groups (-OH) present on the substrate surface, forming strong, covalent siloxane bonds (Si-O-Si). researchgate.net

Following the initial anchoring to the surface, a slower organization process occurs. Adjacent silane molecules form lateral siloxane bonds with each other, creating a cross-linked, two-dimensional network. This process, often referred to as the ordering or self-assembly phase, is driven by intermolecular interactions and aims to achieve a thermodynamically stable, densely packed monolayer. mdpi.comresearchgate.net The kinetics of SAM formation typically exhibit two distinct regimes: a rapid initial adsorption phase where 80-90% of the monolayer is formed, followed by a slower organizational phase where the alkyl chains rearrange to maximize packing density and order. researchgate.net The final structure is a close-packed, highly oriented monolayer. illinois.edu The chloromethyl (-CH₂Cl) group remains exposed at the monolayer's surface, providing a reactive handle for subsequent chemical reactions.

Table 1: Key Stages in the Formation of this compound SAMs

| Stage | Description | Key Chemical Groups Involved |

|---|---|---|

| Hydrolysis | The methoxysilane (B1618054) head group reacts with trace water to form reactive silanol intermediates. | -Si(OCH₃)₃, H₂O, -Si(OH)₃ |

| Condensation | The silanol groups on the molecule form covalent bonds with the hydroxyl groups on the substrate surface. | -Si(OH)₃, Surface-OH |

| Ordering & Cross-linking | Adjacent, surface-bound silane molecules form lateral siloxane bonds, creating an ordered, stable 2D network. | -Si-OH, -Si-O-Si- |

Control of Surface Morphology and Structure

The morphology and structure of the resulting surface can be precisely controlled by manipulating the reaction conditions and employing advanced fabrication techniques. Research using the analogous compound, 4-chloromethylphenyltrichlorosilane (CMPS), demonstrates that the growth of nanostructures can be spatially confined. nih.gov By using particle lithography to create nanopores in a passivated matrix of octadecyltrichlorosilane (B89594) (OTS), the self-polymerization of the silane is restricted exclusively to the exposed silicon sites. nih.gov

This method allows for the fabrication of pillar-like nanostructures where both the height and diameter can be controlled. nih.gov The diameter of the nanostructures is determined by the initial size of the nanopores, while the vertical growth can be managed by controlling the immersion time in the silane solution. nih.gov Atomic Force Microscopy (AFM) analysis confirms that progressive exposure to the silane solution leads to the successive growth of these nanostructures, with the surrounding passivated matrix remaining inert. nih.gov This demonstrates a high degree of control over the surface architecture at the nanoscale.

Table 2: Parameters for Controlling Surface Morphology with Silane Nanostructures

| Parameter | Method of Control | Effect on Morphology | Research Finding |

|---|---|---|---|

| Lateral Dimensions (Diameter) | Particle lithography to define nanopore size in a passivation layer. | Determines the diameter of the resulting nanostructures. | The diameter of the silane nanostructures grew to match the initial sizes of the confined areas. nih.gov |

| Vertical Dimensions (Height) | Varying the immersion time of the substrate in the silane solution. | Controls the height of the nanostructures through progressive self-assembly. | Analysis of AFM images after progressive exposure provided quantitative information on the growth of nanostructures over time. nih.gov |

| Spatial Location | Pre-patterning of a passivating film (e.g., OTS). | Confines the silane assembly strictly within the exposed areas of the substrate. | The surface assembly of the silane was strictly confined within the nanopores of the OTS matrix. nih.gov |

Patterned Surface Fabrication via Photolithography and Surface Reactions

Patterned surfaces with distinct chemical regions are crucial for applications in microfluidics, biosensors, and microelectronics. phi.com Besides particle lithography, conventional photolithography is a powerful technique for fabricating such surfaces. nih.govnih.gov In a typical process, a substrate coated with a this compound SAM is covered with a photoresist. The photoresist is then selectively exposed to UV light through a photomask, which defines the desired pattern. After developing the resist, the exposed regions of the SAM can be modified or removed, while the protected areas remain intact.

Alternatively, a "bottom-up" approach involves pre-patterning an initiator monolayer on the surface before the polymerization or assembly process. phi.com For instance, a surface can be patterned with different functionalities by the simultaneous and selective deposition of a silane on silica areas and a thiol on gold areas. nih.gov The reactive chloromethyl groups on a patterned this compound SAM serve as ideal sites for further surface reactions. They can undergo nucleophilic substitution reactions, allowing for the covalent attachment of a wide array of molecules, including polymers, proteins, or DNA, in precisely defined locations on the surface. This enables the creation of complex, multifunctional surfaces tailored for specific applications. phi.com

Interfacial Adhesion Enhancement in Composite Systems

The performance of composite materials, which consist of a matrix (typically a polymer) and a reinforcing filler (such as silica or glass fibers), is critically dependent on the strength of the adhesion at the filler-matrix interface. nist.govresearchgate.net Poor adhesion can lead to premature failure of the composite under stress. This compound acts as a bifunctional coupling agent, forming a chemical bridge that enhances this interfacial adhesion. mdpi.comnih.gov

The mechanism involves the dual reactivity of the molecule. The trimethoxysilane (B1233946) group hydrolyzes and forms strong, covalent siloxane bonds with the hydroxyl groups on the surface of the inorganic filler. mdpi.com Simultaneously, the chloromethylphenyl group at the other end of the molecule is available to react and form a covalent bond with the polymer matrix during the curing or polymerization process. This molecular bridge ensures that stress is efficiently transferred from the flexible polymer matrix to the high-strength filler, significantly improving the mechanical properties of the composite, such as tensile strength and toughness. researchgate.netnih.gov The use of silane coupling agents is a well-established method to optimize the fiber-matrix interface in composites. nist.gov

Table 3: Mechanism of Interfacial Adhesion Enhancement

| Component | Interaction with this compound | Resulting Bond |

|---|---|---|

| Inorganic Filler (e.g., Silica) | The trimethoxysilane group reacts with surface hydroxyls on the filler. | Covalent Siloxane Bond (Filler-O-Si) |

| Polymer Matrix | The chloromethylphenyl group reacts with the polymer chains. | Covalent Bond (e.g., via substitution) |

Polymerization Initiator Platforms and Polymer Brush Architectures

Surface-Initiated Polymerization (SIP) Techniques

Surface-initiated polymerization (SIP) is a powerful method for growing polymer chains directly from a substrate, resulting in a dense layer of end-tethered polymers known as a polymer brush. This "grafting-from" approach allows for significantly higher grafting densities compared to "grafting-to" methods. 4-(Chloromethyl)phenyltrimethoxysilane is a key enabler of SIP, particularly for SI-ATRP.

Atom Transfer Radical Polymerization (ATRP) Initiation from Surface-Tethered Sites

In Surface-Initiated ATRP (SI-ATRP), the benzyl (B1604629) chloride moiety of the tethered this compound molecule acts as an ideal initiator. In the presence of a transition metal complex (e.g., a copper-ligand complex), the carbon-chlorine bond is reversibly cleaved to generate a radical that initiates the polymerization of monomers from the surface. researchgate.netresearchgate.net This controlled process allows for the synthesis of polymer brushes with predictable molecular weights and low dispersity.

Control of Initiator Layer Concentration and Distribution

The density and distribution of the initiator on the substrate surface are critical parameters that dictate the properties of the final polymer brush. A key advantage of using this compound is the ability to precisely control the initiator concentration.

A facile method involves a sol-gel approach where this compound (CMPTMS), the active initiator, is mixed with a non-initiating "dummy" silane (B1218182), such as Phenyltrimethoxysilane (B147435) (PTMS). nih.govacs.org By preparing a series of solutions with varying dilution factors of CMPTMS in PTMS and co-condensing them with Tetraethoxysilane (TEOS), the surface initiator concentration can be finely tuned over a vast range. nih.govacs.org This creates a homogeneous distribution of initiator sites on the substrate. nih.gov Research has shown this method can precisely vary the theoretical surface initiator concentration from as high as 3.5 units/nm² to as low as 3.9 x 10⁻⁵ units/nm². nih.govacs.org

Table 1: Control of Initiator Concentration via Sol-Gel Dilution Method

| Dilution Factor (DF)¹ | Theoretical Initiator Concentration (units/nm²) | Resulting Surface |

|---|---|---|

| 1 | 3.5 | High-density initiator layer |

| 10 | 3.7 x 10⁻¹ | Medium-density initiator layer |

| 10² | 3.8 x 10⁻² | Low-density initiator layer |

| 10³ | 3.9 x 10⁻³ | Very low-density initiator layer |

| 10⁴ | 3.9 x 10⁻⁴ | Sparse initiator layer |

| ≥ 10⁵ | < 3.9 x 10⁻⁵ | Below threshold for polymerization |

¹Dilution Factor refers to the ratio of (CMPTMS + PTMS) / CMPTMS in the precursor solution. Data sourced from studies on sol-gel deposition. nih.govacs.org

Polymer Brush Growth and Grafting Density Control

The grafting density (σ), defined as the number of polymer chains per unit of surface area, is directly influenced by the surface concentration of the initiator. nih.gov By controlling the initiator concentration as described above, the growth and final properties of the polymer brush can be meticulously managed.

Studies have demonstrated that there is a minimum threshold of initiator concentration required for polymer brush growth to occur via "paint-on" SI-ATRP, a user-friendly method that works under ambient conditions. nih.govacs.org For monomers like 2,3,4,5,6-pentafluorostyrene (B1630577) and sodium 4-styrenesulfonate, polymer growth was successful on surfaces with initiator concentrations down to approximately 3.9 x 10⁻⁴ units/nm². nih.govacs.org Below this threshold (at concentrations of 3.9 x 10⁻⁵ units/nm² or less), no discernible polymer brush growth was observed. nih.govacs.org This finding underscores the direct relationship between the initial, controllable initiator layer and the resultant polymer brush architecture. The ability to tune grafting density is crucial as it affects the polymer chains' conformation—from a "mushroom" regime at low densities to a stretched "brush" regime at high densities—which in turn governs the surface's macroscopic properties like wettability, lubrication, and bio-adhesion. nih.gov

Scale-Up Methodologies for Large-Area Polymer Brush Formation

Translating laboratory-scale surface modifications to industrial applications requires robust and scalable methodologies. The use of this compound is highly amenable to large-scale processes.

The sol-gel approach, mixing the initiator with tetraethoxysilane, can be applied to large substrates using industrial coating techniques such as spin-coating, wire-bar-coating, and roll-to-roll-coating. acs.orgresearchgate.net This method has been successfully used to prepare initiator layers on areas as large as 40 m², creating highly smooth and transparent coatings on a variety of materials including silicon wafers, glass, and polymers like polycarbonate and polyethylene (B3416737) terephthalate. acs.orgresearchgate.net Another promising scale-up technique is initiated Chemical Vapor Deposition (iCVD), which allows for the uniform and conformal deposition of polymer films over large areas, such as an 8-inch wafer, by using a specially designed showerhead injection system. researchgate.netkaist.ac.kr These scalable methods make the formation of large-area polymer brushes a feasible reality for commercial applications. acs.org

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization via Modified Surfaces

While this compound is a direct initiator for ATRP, it also serves as a versatile anchor for other polymerization techniques, including Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. RAFT is another controlled radical polymerization method valued for its tolerance of a wide range of monomers and reaction conditions. benicewiczgroup.com

To facilitate SI-RAFT, a surface must be functionalized with a RAFT chain transfer agent (CTA). A surface first treated with this compound can be chemically modified to immobilize a CTA. The surface-bound chloromethyl group is a reactive handle that can be converted to other functional groups (e.g., azide (B81097), amine, or thiol) via nucleophilic substitution. These new functional groups can then be used to covalently attach a RAFT agent to the surface.

Z-Group and R-Group Attachment Strategies

A RAFT CTA has a general structure of Z-C(=S)S-R. The immobilization of the CTA onto a surface can be achieved through either the R-group or the Z-group, leading to different polymerization behaviors. nih.gov

R-Group Attachment: In this approach, the CTA is tethered to the surface via its R-group. nih.gov The nanoparticle or surface essentially becomes the leaving and reinitiating R-group. nih.gov Polymerization proceeds with the propagating radical at the terminal end of the chain, extending away from the surface. nih.gov This "grafting-from" method is analogous to SI-ATRP and is effective for achieving high grafting densities. nih.gov A surface functionalized with this compound could be, for example, converted to an amino-functionalized surface, which is then reacted with a CTA possessing a carboxylic acid R-group (like CPADB) to form a stable amide bond.

Z-Group Attachment: Here, the CTA is immobilized via the stabilizing Z-group. nih.gov In this scenario, polymer chains primarily grow in the solution and undergo continuous detachment and reattachment to the surface-tethered CTA. nih.gov This process can be hampered by steric hindrance from neighboring polymer chains, which may limit the efficiency of the chain transfer reaction near the surface. researchgate.net

Table 2: Comparison of RAFT Surface Attachment Strategies

| Attachment Strategy | Immobilization Point | Polymerization Locus | Key Characteristics |

|---|---|---|---|

| R-Group Approach | R-group of the CTA (Z-C(=S)S-R ) | Chains grow from the surface outward | Propagating radicals are at the chain ends, accessible for reaction. nih.gov Allows for high grafting densities. nih.gov |

| Z-Group Approach | Z-group of the CTA (Z -C(=S)S-R) | Chains grow in solution and attach to the surface | Chain transfer reactions occur near the surface. nih.gov Can be limited by steric hindrance from neighboring chains. researchgate.net |

Synthesis of Silica-Polymer Core-Shell Nanoparticles

Silica-polymer core-shell nanoparticles are hybrid materials that combine the robust, stable nature of a silica (B1680970) core with the functional properties of a polymer shell. The synthesis of these nanoparticles often employs this compound to bridge the inorganic core and the organic shell.

The process begins with the synthesis of silica nanoparticles, typically through the Stöber method, which results in particles with a surface rich in hydroxyl (-OH) groups. These nanoparticles are then treated with this compound. The trimethoxysilane (B1233946) end of the molecule hydrolyzes and condenses with the surface hydroxyls, covalently bonding the phenyl-chloromethyl group to the silica core. This creates an initiator-functionalized silica surface.

From these anchored initiating sites, a variety of monomers can be polymerized using surface-initiated controlled radical polymerization methods like SI-ATRP. This "grafting from" approach allows for the growth of a dense and uniform polymer shell. For instance, pH-sensitive core-shell nanoparticles have been developed where the shell can be anchored to a core via a silane linking agent. researchgate.net The structure of such hybrid nanoparticles often features a core of silica (SiO2) and a shell formed by the grafted polymer. researchgate.net The versatility of this method allows for the creation of shells with diverse functionalities, depending on the monomer used.

| Core-Shell Nanoparticle Synthesis Step | Description | Key Chemical |

| Core Formation | Synthesis of silica nanoparticles with hydroxylated surfaces. | Tetraethoxysilane (TEOS) |

| Surface Functionalization | Covalent attachment of an initiator molecule to the silica core. | This compound |

| Polymer Shell Growth | Polymerization of monomers from the initiator-coated surface via SI-ATRP. | Various monomers (e.g., acrylates, styrenes) |

Tailored Polymer Architectures and Composition on Surfaces

The use of this compound as a surface-bound initiator provides precise control over the architecture of the resulting polymer brushes. This control is essential for tailoring the surface properties for specific applications.

Homopolymer Brush Synthesis

Homopolymer brushes consist of a single type of monomer unit. After immobilizing the this compound initiator on a substrate, a single monomer is introduced and polymerized via a controlled method like SI-ATRP. uh.edu This results in a dense layer of end-grafted polymer chains. The thickness and grafting density of these brushes can be precisely controlled by adjusting reaction parameters such as polymerization time and monomer concentration. nih.govresearchgate.net For example, studies have demonstrated the linear growth of poly(3-methylthienyl methacrylate) (PMTM) brushes over time, allowing for fine-tuning of the layer thickness. nih.govresearchgate.net This method is versatile and has been used to graft various polymers from substrates like silicon wafers and gold surfaces. uh.edu

Block Copolymer Brush Formation

Block copolymers, which consist of two or more distinct polymer chains linked together, can be synthesized directly from the surface to create stratified nanostructures. nih.gov After the synthesis of the first homopolymer block as described above, the living nature of controlled radical polymerization is exploited. Because the chain ends of the first block remain active, a second, different monomer can be introduced to the system. nih.govresearchgate.net This initiates the growth of the second block from the end of the first, resulting in a block copolymer brush.

This sequential polymerization allows for the creation of complex architectures, such as ITO-g-PMTM-b-PTPM and ITO-g-PTPM-b-PMTM block copolymer brushes on indium tin oxide (ITO) substrates. nih.gov The ability to form these distinct, layered polymer structures is crucial for applications in nanoelectronics and sensor technology. nih.govnih.gov The formation of these block copolymer sequences highlights the utility of living polymerization techniques on surfaces. uh.edu

| Polymer Architecture | Synthesis Method | Key Features | Example |

| Homopolymer Brush | SI-ATRP from a surface functionalized with this compound. | Single monomer type; controlled thickness and density. nih.govresearchgate.net | Polystyrene brushes on a silicon wafer. uh.edu |

| Block Copolymer Brush | Sequential SI-ATRP from the same initiator sites. | Two or more distinct polymer blocks; stratified structure. nih.gov | Polystyrene-b-polyisoprene (PS-b-PI) brushes. uh.edu |

Grafting of Stimuli-Responsive Polymers

Stimuli-responsive polymers, or "smart" polymers, undergo significant conformational or chemical changes in response to external stimuli such as temperature, pH, or redox potential. By grafting these polymers onto surfaces using this compound, functional surfaces can be created that can change their properties on demand.

For example, redox-responsive poly(ferrocenylsilane) (PFS) has been grafted onto gold surfaces. nih.gov The surface coverage of these polymer chains can be controlled, allowing for the creation of surfaces with isolated, individual polymer chains. nih.gov The ability to switch the properties of the surface—such as its wettability or interaction with biological molecules—opens up applications in sensors, drug delivery, and microfluidics.

Applications of Polymer-Modified Surfaces

The ability to precisely control the chemistry and architecture of surface-grafted polymers has led to significant advancements in creating functional materials, particularly for biomedical and industrial applications.

Development of Antifouling and Antibacterial Surfaces

Biofouling—the unwanted accumulation of microorganisms, proteins, and other biological matter on surfaces—is a major problem for medical devices, marine equipment, and water filtration membranes. mdpi.com Polymer brushes, particularly those made from hydrophilic polymers, can create a tightly bound hydration layer that acts as a physical and energetic barrier to prevent the adhesion of proteins and bacteria. nih.gov

Surfaces modified with polymer brushes initiated from this compound-coated substrates have shown excellent antifouling and antibacterial properties. For instance, polydimethylsiloxane (B3030410) (PDMS) brushes have been shown to reduce the attachment of bacteria like E. coli and S. aureus by up to 99%. nih.gov Similarly, dual-function membranes have been developed that combine the antifouling properties of a silane-based network with the antibacterial activity of other incorporated molecules, effectively inhibiting bacterial adhesion and killing bacteria. mdpi.com These surfaces can significantly reduce bacterial colonization and prevent the formation of dangerous biofilms. nih.govgoogle.com

| Application | Polymer Type | Mechanism | Performance |

| Antifouling | Hydrophilic polymers (e.g., poly(DMLA)) | Forms a hydration layer that repels proteins and cells. nih.gov | Prevents protein adsorption and blood clot formation. nih.gov |

| Antibacterial | Polydimethylsiloxane (PDMS) | Low surface energy and steric repulsion hinder bacterial attachment. | ~99% reduction in bacterial attachment. nih.gov |

| Dual-Function | Hybrid capsaicin-mimic and silane | Combines foulant repellence with bactericidal activity. mdpi.com | High cleaning efficiency (~90%) and sustained antibacterial effect. mdpi.com |

Engineering of Wettability and Surface Energy

The grafting of polymer brushes from surfaces functionalized with this compound-derived initiators offers a robust method for precisely engineering the wettability and surface energy of materials. rsc.org By selecting appropriate monomers, surfaces can be rendered either more hydrophilic or hydrophobic, and in the case of "smart" polymers, this wettability can be dynamically tuned in response to external stimuli. ethz.ch

A prominent example is the grafting of poly(N-isopropylacrylamide) (PNIPAAm), a thermoresponsive polymer. mdpi.com Below its lower critical solution temperature (LCST) in water (around 32°C), PNIPAAm is hydrophilic due to hydrogen bonding between the amide groups and water molecules. Above the LCST, the polymer undergoes a conformational change, becoming hydrophobic as intramolecular hydrogen bonds dominate and water is expelled. mdpi.com Surfaces modified with PNIPAAm brushes therefore exhibit temperature-dependent wettability.

Research has demonstrated that the water contact angle of a PNIPAAm-grafted surface can be switched by changing the temperature. For instance, a surface with PNIPAAm brushes may show a relatively low contact angle at 25°C (hydrophilic state) and a significantly higher contact angle at 40°C (hydrophobic state). The exact values can be influenced by the brush thickness and grafting density. nih.gov

Similarly, pH-responsive polymer brushes, such as those made from poly(acrylic acid) (PAA) or poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA), can be used to control surface wettability. mdpi.commdpi.com At high pH, PAA is deprotonated and hydrophilic, while at low pH it is protonated and less hydrophilic. Conversely, PDEAEMA is protonated and hydrophilic at low pH and deprotonated and hydrophobic at high pH. mdpi.comed.ac.uk This reversible change in ionization state leads to a corresponding change in the surface's affinity for water.

Below is a table summarizing representative data on how polymer brushes can alter surface wettability.

| Polymer Brush | Stimulus | Condition | Surface Property | Water Contact Angle (°) |

| Poly(N-isopropylacrylamide) (PNIPAAm) | Temperature | T < LCST (~32°C) | Hydrophilic | ~30° - 50° |

| T > LCST (~32°C) | Hydrophobic | ~60° - 90° | ||

| Poly(acrylic acid) (PAA) | pH | High pH | Hydrophilic | Low |

| Low pH | Less Hydrophilic | Higher | ||

| Poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) | pH | Low pH | Hydrophilic | Low |

| High pH | Hydrophobic | High |

Note: The exact contact angle values can vary depending on experimental conditions such as brush thickness, grafting density, and the specific substrate used. The data presented are illustrative based on reported findings.

Fabrication of Smart Surfaces with Controlled Interactions

The ability to create polymer brushes that respond to external stimuli is the foundation for fabricating "smart" surfaces with controlled interaction capabilities. rsc.orgmdpi.com These surfaces can dynamically alter their properties to interact with their environment in a predetermined manner, finding applications in biotechnology, microfluidics, and sensor technology. nih.gov

One of the most explored areas is the control of protein and cell adhesion. mdpi.comnih.gov Surfaces can be designed to either resist or promote the adsorption of biological entities. For example, densely grafted hydrophilic polymer brushes, such as those made of polyethylene glycol (PEG), are known to effectively resist protein adsorption. mdpi.com By using a stimuli-responsive polymer, this resistance can be switched on or off.

Surfaces grafted with PNIPAAm have been extensively studied for temperature-controlled cell culture. mdpi.com At 37°C (above the LCST), the hydrophobic surface promotes cell adhesion and proliferation. mdpi.com After the cells have grown to confluence, the temperature can be lowered to below the LCST, causing the surface to become hydrophilic. This change in surface energy is sufficient to cause the spontaneous detachment of the cell sheet without the need for enzymatic treatment, which can damage the cells and the extracellular matrix. mdpi.com The specific adhesion temperatures can be finely tuned, for instance, by modifying the terminal groups of the PIPAAm chains. nih.gov

The interaction with specific molecules can also be controlled. For instance, a thermoresponsive polymer brush containing fluorescent molecules was developed for the selective detection of chromium ions. rsc.org The photoluminescence intensity of the device showed a reversible response to temperature and high quenching in the presence of Cr(VI), demonstrating its potential as a sensor. rsc.org

Furthermore, pH-responsive polymer brushes can be used to control the release of molecules. A nanoplatform based on mesoporous silica nanoparticles grafted with PDEAEMA brushes showed a significantly higher release of a loaded dye in acidic media compared to basic media, highlighting its potential for pH-triggered drug delivery. mdpi.com The table below summarizes research findings on the controlled interactions of smart surfaces.

| Smart Surface System | Stimulus | Controlled Interaction | Key Research Finding |

| PNIPAAm-grafted surface | Temperature | Cell Adhesion/Detachment | Cells adhere and proliferate at 37°C (hydrophobic state) and detach as a contiguous sheet when cooled to 20°C (hydrophilic state). mdpi.com |

| Dodecyl- and maleimide-terminated PIPAAm brushes | Temperature | Cell Adhesion Temperature | The specific adhesion temperature of bovine carotid artery endothelial cells was successfully controlled by the terminal functionality of the PIPAAm brushes. nih.gov |

| PDEAEMA brushes on mesoporous silica nanoparticles | pH | Drug Release | The release of loaded Rhodamine B was approximately 60% in acidic media versus less than 15% in basic media after 10 hours. mdpi.com |

| Hydrophilic and hydrophobic self-assembled monolayers | Surface Chemistry | Protein Adsorption | Hydrophobic surfaces showed higher adsorption of adhesion proteins like fibronectin, while hydrophilic surfaces had higher adsorption of albumin. nih.gov |

| p(NIPAM-co-AAc) brush with immobilized d-TPE | Temperature & Cr(VI) | Ion Detection | The photoluminescence of the surface is thermo-responsive and is selectively quenched by Cr(VI), allowing for its detection at concentrations as low as 0.05 ppm. rsc.org |

Hybrid Organic Inorganic Materials and Nanocomposite Development

Sol-Gel Synthesis of Hybrid Materials

The sol-gel process is a versatile and widely employed low-temperature chemical method for synthesizing hybrid materials. sol-gel.netresearchgate.net It involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides. For organosilanes like 4-(Chloromethyl)phenyltrimethoxysilane, the process begins with the hydrolysis of the methoxy (B1213986) groups (-OCH₃) in the presence of water to form reactive silanol (B1196071) groups (Si-OH). nih.gov These silanols then undergo condensation reactions with each other or with other hydrolyzed precursors to form a stable, three-dimensional siloxane (Si-O-Si) network, which constitutes the inorganic backbone of the material. sol-gel.netscispace.com

To tailor the properties of the final hybrid material, this compound is frequently co-condensed with tetraalkoxysilanes, such as Tetraethoxysilane (TEOS). nih.govmdpi.com This approach allows for precise control over the material's chemical and morphological characteristics by varying the molar ratio of the organic and inorganic precursors. nih.gov

In a typical synthesis, TEOS and a related compound, (p-chlorophenyl)triethoxysilane (ClPhTEOS), are mixed in different molar percentages in an acidic medium to create a series of hybrid xerogels. mdpi.com The co-condensation reaction involves the simultaneous hydrolysis and condensation of both the organosilane and TEOS. researchgate.net This process results in a hybrid network where the chlorophenyl groups are covalently integrated into the silica (B1680970) matrix. nih.gov The resulting materials, often termed organically modified silicates (ORMOSILs), exhibit properties derived from both the inorganic silica (mechanical, thermal, and structural stability) and the organic chlorophenyl groups (functionality and flexibility). nih.gov

A study on hybrid xerogels prepared from TEOS and ClPhTEOS demonstrated how varying the precursor ratio impacts the material's structure. The findings, analyzed by techniques such as FT-IR and ²⁹Si NMR, are summarized below. nih.gov

Table 1: Effect of ClPhTEOS:TEOS Molar Ratio on Hybrid Xerogel Structure This table is interactive. Users can sort columns to analyze the data.

| Molar % of ClPhTEOS | Resulting Network Structure | Key Structural Feature |

|---|---|---|

| Low | Primarily Si-O-Si network with dispersed organic groups | High degree of cross-linking from TEOS |

| Medium | Hybrid co-polymer network | Balanced contribution from both precursors |

When an organotrialkoxysilane, such as this compound, undergoes hydrolysis and condensation, it forms a class of materials known as polysilsesquioxanes (PSQs). researchgate.net These materials are characterized by the empirical chemical formula [R-SiO₁.₅]ₙ, where 'R' represents the organic group—in this case, the 4-(chloromethyl)phenyl moiety. researchgate.net

The "sesqui" prefix indicates a 1.5:1 ratio of oxygen to silicon atoms. This structure arises because each silicon atom in the network is bonded to one organic group (via a hydrolysis-stable Si-C bond) and three oxygen atoms (via Si-O-Si linkages). PSQs possess a variety of structural arrangements, including random, ladder-like, or cage structures, making them a highly versatile family of organic-inorganic hybrid materials. researchgate.net Research has shown that increasing the molar percentage of the organosilane precursor (like ClPhTEOS) during co-condensation with TEOS leads to a higher proportion of ordered, four-membered (SiO)₄ rings, which are characteristic of polysilsesquioxane structures. mdpi.com

A primary advantage of using this compound in sol-gel synthesis is the ability to embed specific organic functionalities directly into an inorganic matrix. nih.gov The Si-C bond linking the phenyl group to the silicon atom is stable against hydrolysis, ensuring that the organic moiety remains intact throughout the sol-gel process. nih.gov This creates a hybrid material where the chloromethylphenyl group is covalently and homogeneously distributed within the three-dimensional silica network.

This integration provides a powerful synergy:

Inorganic Network: The Si-O-Si backbone provides glass-like properties such as mechanical strength, thermal stability, and structural rigidity. nih.gov

Organic Functionality: The 4-(chloromethyl)phenyl group imparts organic characteristics like flexibility and, crucially, a reactive "handle" for further chemical modification. nih.gov The chloromethyl group (-CH₂Cl) can participate in various subsequent chemical reactions, allowing the hybrid material to be functionalized for specific applications in fields ranging from catalysis to sensor technology. nih.gov

Nanocomposite Fabrication and Engineering

Beyond the synthesis of monolithic hybrid materials, this compound serves as a critical component in the fabrication of advanced nanocomposites. It functions primarily as a coupling agent or surface modifier to improve the compatibility between different phases, typically an inorganic filler and an organic polymer matrix. nih.gov

A major challenge in developing high-performance polymer nanocomposites is the tendency of inorganic nanofillers to agglomerate within the organic polymer matrix due to their high surface energy and incompatibility with the polymer. msrjournal.com This agglomeration leads to defects and poor mechanical properties.

This compound is used to address this issue by modifying the surface of the nanofillers (e.g., silica, titania, carbon nanotubes). The modification mechanism proceeds in several steps: nih.gov

Hydrolysis: The trimethoxy groups of the silane (B1218182) react with moisture to form silanol (Si-OH) groups.

Condensation: These silanol groups condense with hydroxyl groups present on the surface of the inorganic nanofiller, forming strong, covalent oxane bonds (e.g., Si-O-Ti).

Interfacial Compatibilization: The filler is now coated with the silane, presenting the organic chloromethylphenyl group outwards. This organic "shell" is more compatible with the polymer matrix, reducing the filler's tendency to agglomerate and promoting better dispersion. nih.gov The phenyl group can establish favorable interactions with aromatic polymers, while the chloromethyl group can potentially react with certain polymer matrices to form covalent bonds, further strengthening the interface.

The effective dispersion and strong interfacial adhesion achieved through silane modification are prerequisites for enhancing the mechanical properties of polymeric materials. dntb.gov.ua When inorganic fillers are properly compatibilized using this compound or similar agents, they act as effective reinforcing agents.

Table 2: Illustrative Mechanical Property Enhancement in a Silane-Modified Composite This table presents representative data based on findings for similar systems dntb.gov.uaresearchgate.net to illustrate the reinforcing effect.

| Property | Unreinforced Polymer | Polymer + Unmodified Filler | Polymer + Silane-Modified Filler |

|---|---|---|---|

| Tensile Strength (MPa) | 50 | 55 | 75 |

| Flexural Modulus (GPa) | 2.5 | 3.0 | 4.5 |

Design of Interpenetrating Networks for Enhanced Performance

Interpenetrating Polymer Networks (IPNs) are a class of materials where two or more polymer networks are at least partially interlaced on a molecular scale but are not covalently bonded to each other. This entanglement can lead to synergistic properties that surpass those of the individual components. The synthesis of IPNs requires careful control to manage the phase separation of the constituent polymers during network formation.

In the context of hybrid materials, this compound can be envisioned as a crucial crosslinking agent to form one of the networks within an organic polymer matrix. The process would involve two key steps:

Formation of the Inorganic Network: The trimethoxysilane (B1233946) groups of the compound can undergo hydrolysis and condensation to form a rigid, three-dimensional polysiloxane network.